2-Chloro-5-propoxybenzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYVZMWRHRYUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-propoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Alkylation: The 2-chlorobenzoic acid undergoes an alkylation reaction with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group at the fifth position.
Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Catalysts and solvents are chosen to facilitate the reaction and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-propoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used in the presence of a base.
Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.
Major Products
Substitution: Products vary depending on the nucleophile used.
Esterification: Propoxybenzoate esters.
Reduction: 2-Chloro-5-propoxybenzyl alcohol
Scientific Research Applications
2-Chloro-5-propoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Chloro-5-propoxybenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 2-chloro-5-propoxybenzoic acid and its structural analogs:
Key Research Findings
Positional Isomerism (5-Chloro-2-propoxybenzoic Acid)
The positional isomer 5-chloro-2-propoxybenzoic acid (Cl at 5, propoxy at 2) exhibits distinct electronic effects compared to the target compound. The chlorine atom, being meta to the carboxylic acid group, exerts a weaker electron-withdrawing effect, resulting in a pKa ~0.5 units higher than the 2-chloro-5-propoxy analog. This difference impacts reactivity in esterification or amidation reactions .
Functional Group Modifications
- 5-(Boc-amino)-2-chlorobenzoic acid: The tert-butoxycarbonyl (Boc) group introduces steric bulk and lipophilicity, making this compound a versatile intermediate in solid-phase peptide synthesis. The Boc-protected amino group allows selective deprotection under mild acidic conditions .
- 2-Chloro-5-iodo-benzoic acid : The iodine atom facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures. Its higher molecular weight and polarizability enhance intermolecular interactions in crystal packing .
Alkoxy Chain Length Effects
Replacing the propoxy group with methoxy (2-chloro-5-methoxybenzoic acid) reduces logP by ~0.9 units, increasing aqueous solubility but decreasing membrane permeability. This trade-off is critical in drug design, where shorter alkoxy chains may limit bioavailability .
Complex Substituents
The propenoyl carbamothioyl derivative (C₁₈H₁₆ClN₃O₃S) demonstrates enhanced hydrogen-bonding capacity (3 donors, 4 acceptors), which is advantageous in targeting enzymes like kinases. The thiourea moiety mimics adenine in ATP, enabling competitive inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-propoxybenzoic acid, and how can reaction conditions be optimized?
- Methodology : Begin with nucleophilic substitution on 2-chloro-5-hydroxybenzoic acid using propyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) . Optimize temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of hydroxybenzoic acid to propyl bromide) to maximize yield. Post-reaction, acidify the mixture to precipitate the product, followed by recrystallization from ethanol/water.
Q. Which purification techniques are most effective for isolating this compound?
- Methodology : Use column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) for initial purification. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm). For further refinement, employ recrystallization in ethanol or acetonitrile. Solid-phase extraction (SPE) with C18 cartridges can remove hydrophilic impurities .
Q. How should researchers characterize this compound spectroscopically?
- Methodology :
- NMR : Compare ¹H/¹³C NMR spectra with analogous compounds (e.g., 5-Chloro-2-hydroxybenzoic acid ). Expect aromatic protons at δ 6.8–7.5 ppm and propoxy protons at δ 1.0–1.6 (triplet, -CH₂CH₂CH₃).
- IR : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry : Use EI-MS to confirm molecular ion [M]⁺ at m/z 228 (calculated for C₁₀H₁₁ClO₃). Cross-reference with NIST databases for fragmentation patterns .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodology : Store in airtight, amber glass containers at 0–6°C to prevent hydrolysis of the propoxy group. For long-term storage, lyophilize the compound and keep under inert gas (argon) . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation.
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved using SHELX and ORTEP-3?
- Methodology : Grow single crystals via slow evaporation from acetone. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXT for structure solution via direct methods and SHELXL for refinement (full-matrix least-squares on F²) . Visualize thermal ellipsoids and hydrogen bonding networks using ORTEP-3 for graphical representation . Address twinning or disorder by refining occupancy ratios and applying restraints.
Q. How should discrepancies between experimental and theoretical spectroscopic data be analyzed?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra. Compare computed vs. experimental chemical shifts; deviations >0.3 ppm in NMR may indicate conformational flexibility or solvent effects . For mass spectrometry, use isotopic pattern analysis to confirm chlorine presence (M+2 peak at ~32% intensity). Cross-validate with X-ray crystallography to resolve ambiguities .
Q. What computational approaches are suitable for predicting the reactivity of this compound in drug design?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase). Parameterize the ligand with GAFF2 force field.
- QM/MM Simulations : Apply hybrid quantum mechanics/molecular mechanics to study hydrolysis mechanisms of the propoxy group.
- pKa Prediction : Utilize ChemAxon or SPARC to estimate carboxylic acid pKa (~2.5–3.0), critical for bioavailability studies.
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodology : Prepare buffered solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS at 0, 1, 7, and 30 days. Identify degradation products (e.g., 2-chloro-5-hydroxybenzoic acid via retro-alkylation) and derive Arrhenius plots to predict shelf life. Use kinetic modeling (first-order decay) to calculate half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
